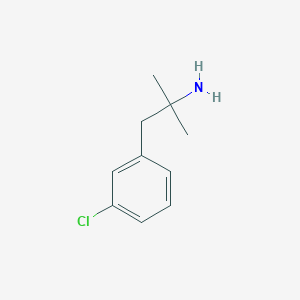
1-(3-Chlorophenyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorophenyl)-2-methylpropan-2-amine” is a chemical compound . It’s also known as “1-(3-Chlorophenyl)piperazine” or “mCPP” and is a designer drug analog of aryl-substituted piperazines .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular formula of “1-(3-Chlorophenyl)-2-methylpropan-2-amine” is C10H15Cl3N2. Its average mass is 269.599 Da and its monoisotopic mass is 268.030090 Da .
Aplicaciones Científicas De Investigación
Forensic Analysis
This compound is a member of the piperazine family, which has been found in illicit products . Therefore, it is often analyzed in forensic laboratories to identify its presence in seized materials .
Synthesis of Schiff-Base Metal Complexes
The compound can be used to synthesize Schiff-base metal complexes. For instance, a ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained by mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol . Transition metals, like Cu (II), were added to the prepared ligand as a dopant .
Catalytic Applications
The Schiff-base metal complexes synthesized using this compound have shown remarkable catalytic activity. For example, the Cu (II) complex showed significant catalytic activity and good yield in the Claisen–Schmidt condensation for the synthesis of chalcone derivatives .
Pharmacology
As a member of the piperazine family, this compound may have pharmacological properties. Piperazines have been studied for their potential effects on the central nervous system .
Illicit Use
Unfortunately, this compound has also been found in illicit products, highlighting the need for its identification and analysis in law enforcement .
Analytical Chemistry
This compound can be used as a reference material in analytical chemistry, particularly in the identification and analysis of piperazines in seized materials .
Safety and Hazards
Direcciones Futuras
The EMCDDA has assessed the existing information on 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (commonly known as 3-chloromethcathinone or 3-CMC), a similar compound, based on potential public health risks . The compound has been studied for its potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to undergo biotransformation, resulting in the formation of metabolites . These properties can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been found to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWUURQKKBCFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276182 |
Source


|
| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-methylpropan-2-amine | |
CAS RN |
103273-65-0 |
Source


|
| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

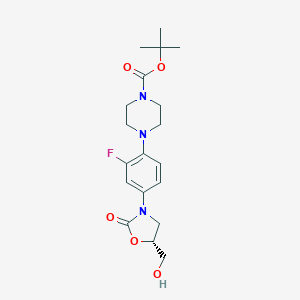
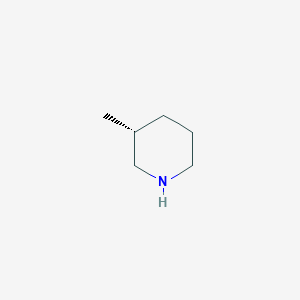
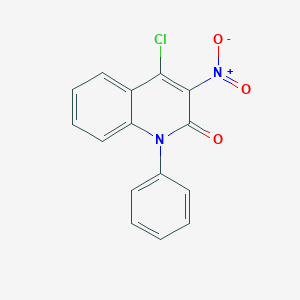
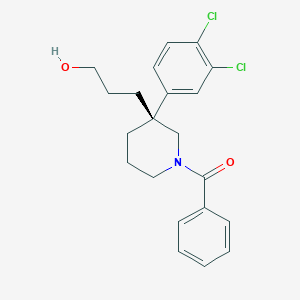
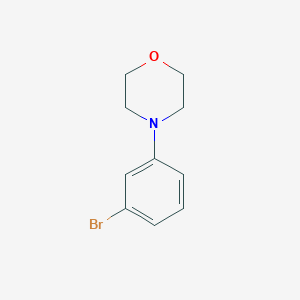
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
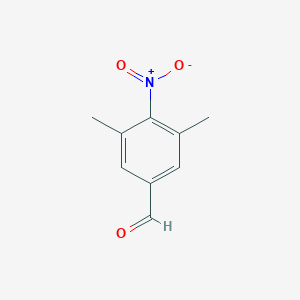
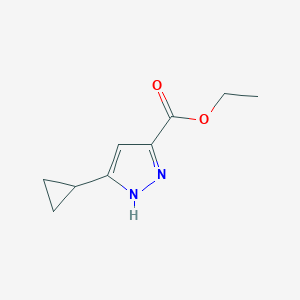

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
